

An In-depth Technical Guide to the Physicochemical Properties of Zinc Citrate Trihydrate

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Compound of Interest

Compound Name: Zinc citrate trihydrate

Cat. No.: B12709286

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **zinc citrate trihydrate**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological significance of its constituent ions.

Core Physicochemical Properties

Zinc citrate trihydrate is a white to almost white, odorless crystalline powder.^{[1][2]} It is a hydrated salt of zinc and citric acid with the molecular formula $Zn_3(C_6H_5O_7)_2 \cdot 3H_2O$ and a molecular weight of approximately 628.32 g/mol.^{[3][4]} This compound is valued in various industries, including pharmaceuticals and food science, for its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources.^[1]

Data Presentation: Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **zinc citrate trihydrate**.

Property	Value	Reference
Molecular Formula	$Zn_3(C_6H_5O_7)_2 \cdot 3H_2O$	[3]
Molecular Weight	628.32 g/mol	[3][4]
Appearance	White to almost white powder or fine crystals	[1][2]
Odor	Odorless	[1]
Taste	Neutral	[1]
Zinc Content	~31% (dried basis)	[1][2]
Solubility	Observation	Reference
Water	Slightly soluble, possesses inverse solubility (more soluble at lower temperatures)	[1][5]
Diluted Acid	Soluble	[1][5]
Ethanol (96%)	Practically insoluble	[1][5]
Hydrochloric Acid	Soluble	[3]
Ammoniacal Liquor	Soluble	[3]
Thermal Properties	Observation	Reference
Decomposition	Proceeds in stages at temperatures between 50°C and 420°C, leading to the formation of nanocrystalline ZnO.	[6]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **zinc citrate trihydrate**.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of **zinc citrate trihydrate** in water at various temperatures to characterize its inverse solubility profile.

Methodology:

- Sample Preparation: Add an excess amount of **zinc citrate trihydrate** to a series of sealed, temperature-controlled vials, each containing a known volume of deionized water.
- Equilibration: Agitate the vials in a constant temperature shaker or water bath at a series of predetermined temperatures (e.g., 10°C, 25°C, 40°C, and 60°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
- Supernatant Extraction: Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.
- Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Calculation: Calculate the solubility of **zinc citrate trihydrate** in g/100 mL of water at each temperature based on the measured zinc concentration and the appropriate dilution factors.

Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal decomposition profile of **zinc citrate trihydrate**, including the temperatures of dehydration and decomposition, and the corresponding mass losses.

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
- Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of **zinc citrate trihydrate** into a TGA pan.
- Analysis: Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 600°C).
- Data Acquisition: Continuously record the sample mass as a function of temperature.
- Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of mass loss, corresponding to the loss of water molecules and the decomposition of the citrate moiety. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rate for each step.

Structural Characterization by Powder X-ray Diffraction (PXRD)

Objective: To obtain the powder X-ray diffraction pattern of **zinc citrate trihydrate** to confirm its crystalline structure and phase purity.

Methodology:

- Sample Preparation: Gently grind a small amount of **zinc citrate trihydrate** powder to ensure a random orientation of the crystallites. Mount the powder onto a sample holder.
- Instrument Setup: Configure the PXRD instrument with a suitable X-ray source (e.g., Cu K α radiation). Set the appropriate scan parameters, including the 2 θ range (e.g., 5° to 80°), step size, and scan speed.
- Data Collection: Collect the diffraction pattern by scanning the sample over the specified 2 θ range.
- Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2 θ values) and their relative intensities. This pattern serves as a fingerprint for the crystalline

structure of **zinc citrate trihydrate**.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopic nature of **zinc citrate trihydrate** by measuring its water vapor sorption and desorption characteristics.

Methodology:

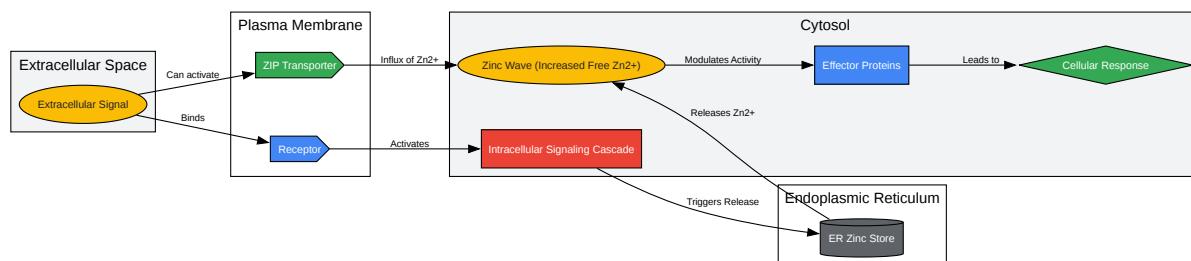
- Instrument Setup: Calibrate the DVS instrument for mass and relative humidity (RH).
- Sample Preparation: Place a small, accurately weighed sample (typically 10-20 mg) of **zinc citrate trihydrate** onto the DVS sample pan.
- Experimental Program:
 - Drying: Initially, dry the sample in the DVS chamber at 0% RH and a constant temperature (e.g., 25°C) until a stable mass is achieved.
 - Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold.
 - Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
- Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the RH to generate sorption and desorption isotherms. The shape of the isotherm and the total moisture uptake provide a quantitative measure of the material's hygroscopicity.

Signaling Pathways and Biological Relevance

Once in a biological system, **zinc citrate trihydrate** dissociates into zinc ions (Zn^{2+}) and citrate ions, each participating in distinct and crucial cellular pathways.

Zinc Signaling Pathways

Zinc is now recognized not only as a structural component of numerous proteins but also as a dynamic signaling molecule, acting as a "second messenger" to transduce extracellular stimuli into intracellular responses.[7] Cellular zinc homeostasis is tightly regulated by a network of transporters (ZIP and ZnT families) and binding proteins (metallothioneins).[8] Extracellular signals can trigger a transient increase in cytosolic free zinc, known as a "zinc wave," which can modulate the activity of various signaling proteins, including kinases and phosphatases, thereby influencing processes like cell proliferation, differentiation, and apoptosis.[7]

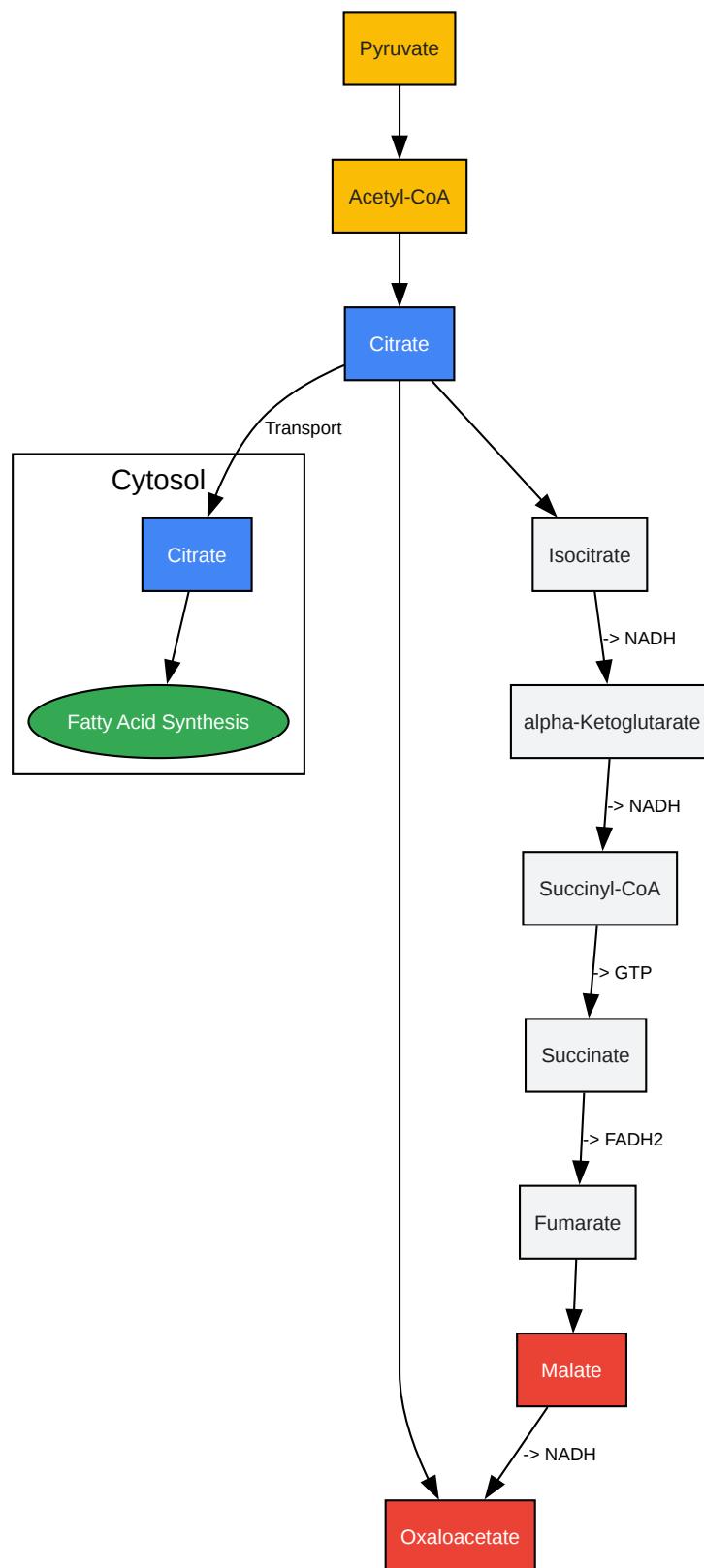


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A simplified representation of a zinc signaling pathway.

Citrate in Cellular Metabolism

Citrate is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of cellular energy in the form of ATP.[9] The cycle occurs in the mitochondria and involves a series of enzymatic reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins.[10] Beyond its role in energy metabolism, mitochondrial citrate can be transported to the cytosol, where it serves as a precursor for the synthesis of fatty acids and cholesterol. Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis, thereby playing a pivotal role in coordinating cellular metabolic activities.[11]

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The Citric Acid Cycle and the role of citrate in biosynthesis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **zinc citrate trihydrate** for professionals in research and development. The presented data and experimental protocols offer a robust framework for the characterization and application of this important compound. Furthermore, the elucidation of the distinct biological roles of zinc and citrate ions underscores the potential for targeted therapeutic interventions and the importance of understanding their respective signaling and metabolic pathways.

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